2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate is a chemical compound with the molecular formula C10H11N3.C4H4O4 and a molecular weight of 289.2866 . This compound is known for its unique structure, which includes a pyridine ring and an imidazole ring connected through a methylene bridge. The fumarate part of the compound is derived from fumaric acid, contributing to its overall stability and solubility.
Preparation Methods
The synthesis of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate typically involves the reaction of 2-(2-Methylimidazol-1-ylmethyl)pyridine with fumaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine or imidazole rings, using reagents such as halogens or alkylating agents.
Scientific Research Applications
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:
2-(2-Methylimidazol-1-ylmethyl)pyridine: This compound lacks the fumarate part and may have different solubility and stability properties.
2-(2-Ethylimidazol-1-ylmethyl)pyridine fumarate: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
2-(2-Methylimidazol-1-ylmethyl)pyridine maleate: This compound contains maleic acid instead of fumaric acid, leading to differences in its chemical and physical properties.
This compound stands out due to its unique combination of a pyridine ring, an imidazole ring, and a fumarate moiety, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
946148-85-2 |
---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H11N3.C4H4O4/c1-9-11-6-7-13(9)8-10-4-2-3-5-12-10;5-3(6)1-2-4(7)8/h2-7H,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VXGHNCAEIMCDOR-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=NC=CN1CC2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.